Linoleoyl coenzyme A lithium salt

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

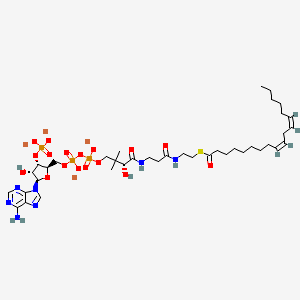

Linoleoyl coenzyme A lithium salt is a biochemical compound with the empirical formula C39H66N7O17P3S and a molecular weight of 1029.96 g/mol . It is a derivative of coenzyme A, which functions as an acyl group carrier in various biochemical processes. This compound is particularly significant in the study of lipid metabolism and enzymatic specificity .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of linoleoyl coenzyme A lithium salt typically involves the esterification of linoleic acid with coenzyme A. The reaction is catalyzed by enzymes such as acyl-CoA synthetase, which facilitates the formation of the thioester bond between the carboxyl group of linoleic acid and the thiol group of coenzyme A .

Industrial Production Methods

Industrial production of this compound involves the large-scale enzymatic synthesis using recombinant enzymes. The process is optimized for high yield and purity, ensuring that the final product meets the required specifications for biochemical research .

化学反応の分析

Types of Reactions

Linoleoyl coenzyme A lithium salt undergoes various biochemical reactions, including:

Oxidation: It can be oxidized to form hydroperoxides and other oxidation products.

Reduction: It can be reduced to form saturated fatty acyl-CoA derivatives.

Substitution: It can participate in acyl transfer reactions, where the linoleoyl group is transferred to other molecules.

Common Reagents and Conditions

Oxidation: Common reagents include molecular oxygen and peroxides under aerobic conditions.

Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst.

Substitution: Enzymes such as acyltransferases are commonly used to facilitate acyl transfer reactions.

Major Products Formed

Oxidation: Hydroperoxides and other oxidized fatty acyl-CoA derivatives.

Reduction: Saturated fatty acyl-CoA derivatives.

Substitution: Various acylated molecules, including phospholipids and other lipids.

科学的研究の応用

Biochemical Research

Linoleoyl coenzyme A lithium salt is crucial in metabolic studies, particularly those focused on lipid metabolism and energy production. It serves as an essential substrate in various enzymatic reactions, facilitating the understanding of metabolic pathways involving fatty acids.

Key Functions:

- Substrate for Enzyme Activity : It acts as a substrate for enzymes involved in fatty acid metabolism, such as acyl-CoA synthetases and acyltransferases.

- Metabolic Profiling : Utilized in profiling lipid metabolism in different organisms, including humans and model organisms like Escherichia coli.

Drug Development

The compound is increasingly recognized for its potential in the formulation of pharmaceuticals aimed at treating metabolic disorders. Its role in modulating lipid profiles makes it a candidate for therapeutic interventions.

Research Highlights:

- Therapeutic Applications : Studies have shown that this compound can influence lipid metabolism, which is crucial for developing treatments for obesity and diabetes.

- Formulation Development : It is used in the development of drug delivery systems that target metabolic pathways.

Cell Culture Applications

In cellular biology, this compound enhances the growth and differentiation of specific cell types. This application is vital for tissue engineering and regenerative medicine.

Applications in Cell Culture:

- Tissue Engineering : Promotes the differentiation of stem cells into adipocytes, aiding in the study of adipose tissue biology.

- Regenerative Medicine : Used to enhance cellular responses to growth factors, improving tissue repair mechanisms.

Enzyme Activity Studies

The compound serves as a substrate in assays designed to investigate enzyme activity. This application provides insights into enzyme mechanisms and potential inhibitors.

Case Study Example:

- Enzyme Kinetics : Research has demonstrated that varying concentrations of this compound can significantly affect the kinetics of fatty acid synthase activity, providing insights into regulatory mechanisms within lipid biosynthesis pathways.

Cosmetic Formulations

This compound is explored in cosmetic applications due to its beneficial properties for skin health. Its role in enhancing skin hydration and barrier function makes it an attractive ingredient for skincare products.

Cosmetic Applications:

- Skin Hydration : Studies indicate that formulations containing this compound improve moisture retention in skin cells.

- Barrier Function Improvement : It has been shown to enhance the skin's barrier function, making it useful in products designed for sensitive skin.

Data Table Summary

| Application Area | Key Findings/Uses |

|---|---|

| Biochemical Research | Substrate for metabolic studies; enzyme activity assays |

| Drug Development | Potential therapeutic applications for metabolic disorders |

| Cell Culture | Enhances cell differentiation; aids tissue engineering |

| Enzyme Activity Studies | Investigates enzyme kinetics; identifies potential inhibitors |

| Cosmetic Formulations | Improves skin hydration; enhances barrier function |

作用機序

Linoleoyl coenzyme A lithium salt exerts its effects by acting as a substrate for various enzymes involved in lipid metabolism. It is primarily involved in the acylation of lysophospholipids, which is a crucial step in the remodeling of cellular membranes . The molecular targets include enzymes such as LPCAT and MLCL AT-1, which facilitate the transfer of the linoleoyl group to specific lipid molecules .

類似化合物との比較

Linoleoyl coenzyme A lithium salt can be compared with other similar compounds, such as:

Oleoyl coenzyme A lithium salt: Similar in structure but contains an oleoyl group instead of a linoleoyl group.

Stearoyl coenzyme A lithium salt: Contains a stearoyl group, which is a saturated fatty acid.

Palmitoyl coenzyme A lithium salt: Contains a palmitoyl group, another saturated fatty acid.

Uniqueness

This compound is unique due to its polyunsaturated linoleoyl group, which imparts distinct biochemical properties and reactivity compared to its saturated counterparts .

生物活性

Linoleoyl coenzyme A lithium salt is a significant derivative of coenzyme A, particularly noted for its role in lipid metabolism and cellular signaling. This compound, characterized by its long-chain fatty acid component, linoleic acid, is crucial in various metabolic pathways, including fatty acid oxidation and synthesis.

- Molecular Formula : C39H66LiN7O17P3S

- Molecular Weight : Approximately 1029.96 g/mol

- Stability : Generally stable under recommended storage conditions (-20°C) for up to one year .

Biological Functions

This compound plays a vital role in:

- Fatty Acid Metabolism : It is involved in the activation and transport of fatty acids into mitochondria for β-oxidation.

- Eicosanoid Synthesis : This compound serves as a precursor for the synthesis of various eicosanoids, which are signaling molecules that mediate inflammatory responses and other physiological functions .

- Cell Signaling : Linoleoyl coenzyme A influences cellular signaling pathways by modulating membrane fluidity and interacting with specific enzymes involved in lipid metabolism.

Enzymatic Interactions

This compound interacts with several key enzymes:

- Acyl-CoA Synthetases : These enzymes facilitate the conversion of free fatty acids into acyl-CoA derivatives, essential for energy production.

- Acyltransferases : Involved in transferring acyl groups to various substrates, impacting lipid biosynthesis and metabolism.

Comparative Analysis with Related Compounds

The following table compares this compound with other acyl-CoA derivatives:

| Compound Name | CAS Number | Key Features |

|---|---|---|

| This compound | N/A | Derived from linoleic acid; significant in eicosanoid synthesis. |

| Oleoyl Coenzyme A Lithium Salt | 188824-37-5 | Derived from oleic acid; involved in similar metabolic pathways. |

| Palmitoyl Coenzyme A Lithium Salt | 103476-22-8 | Derived from palmitic acid; important for energy storage. |

| Stearoyl Coenzyme A Lithium Salt | 103476-22-9 | Derived from stearic acid; plays a role in lipid metabolism. |

Case Studies and Research Findings

- Role in Inflammation : Research indicates that linoleoyl coenzyme A is pivotal in the production of pro-inflammatory eicosanoids. For instance, studies have shown that its derivatives can significantly influence the synthesis of prostaglandins, which are crucial mediators in inflammatory processes .

- Impact on Metabolic Disorders : In a study examining metabolic syndrome, linoleoyl coenzyme A was found to be involved in the dysregulation of lipid metabolism, contributing to insulin resistance and obesity-related complications .

- Membrane Dynamics : Investigations into the effects of linoleoyl coenzyme A on cellular membranes have revealed that it enhances membrane fluidity, which is essential for optimal cellular function and signal transduction .

特性

IUPAC Name |

tetralithium;[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-[[[[(3R)-3-hydroxy-2,2-dimethyl-4-[[3-[2-[(9Z,12Z)-octadeca-9,12-dienoyl]sulfanylethylamino]-3-oxopropyl]amino]-4-oxobutoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]oxolan-3-yl] phosphate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H66N7O17P3S.4Li/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-30(48)67-23-22-41-29(47)20-21-42-37(51)34(50)39(2,3)25-60-66(57,58)63-65(55,56)59-24-28-33(62-64(52,53)54)32(49)38(61-28)46-27-45-31-35(40)43-26-44-36(31)46;;;;/h8-9,11-12,26-28,32-34,38,49-50H,4-7,10,13-25H2,1-3H3,(H,41,47)(H,42,51)(H,55,56)(H,57,58)(H2,40,43,44)(H2,52,53,54);;;;/q;4*+1/p-4/b9-8-,12-11-;;;;/t28-,32-,33-,34+,38-;;;;/m1..../s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWRZDPLGEFOALD-SHZILMNMSA-J |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].[Li+].[Li+].[Li+].CCCCCC=CCC=CCCCCCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)([O-])OP(=O)([O-])OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)([O-])[O-])O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[Li+].[Li+].[Li+].[Li+].CCCCC/C=C\C/C=C\CCCCCCCC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)([O-])OP(=O)([O-])OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)([O-])[O-])O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H62Li4N7O17P3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1053.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。